

Application Notes and Protocols for FTT5 LLNs in In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide to the preparation and application of FTT5 lipid-like nanoparticles (LLNs) for in vivo studies, particularly for mRNA delivery and therapeutic applications.

FTT5 LLNs are a component of a series of functionalized TT derivative (FTT) lipid-like nanomaterials designed for effective in vivo delivery of mRNA.[1][2][3] These nanoparticles have shown significant promise in preclinical studies for protein replacement therapies and gene editing applications.[1][2] Notably, **FTT5 LLNs** have been successfully used to deliver human factor VIII (hFVIII) mRNA in hemophilia A mice and have demonstrated a high percentage of in vivo base editing of genes like PCSK9.

Data Summary Physicochemical Properties of FTT5 LLNs



Property	Value	Reference
Size (Diameter)	~100 nm	
Polydispersity Index (PDI)	< 0.2	
mRNA Encapsulation Efficiency	~91%	
Zeta Potential	~ -11 mV	-

In Vivo Performance of FTT5 LLNs

Application	Animal Model	Dosage	Outcome	Reference
hFVIII mRNA Delivery	Hemophilia A Mice	2 mg/kg mRNA	Restoration of hFVIII level to normal	
PCSK9 Base Editing	Mice	Low dose of base editor mRNA and sgRNA	High percentage of base editing	_

Experimental Protocols

I. Formulation of FTT5 LLNs for In Vivo Studies

This protocol details the preparation of **FTT5 LLNs** encapsulating mRNA using a microfluidic-based formulation method.

Materials:

- FTT5 lipid
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)



- mRNA (e.g., hFVIII mRNA)
- Ethanol
- Aqueous buffer (e.g., citrate buffer)
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis tubing (e.g., 3.5 kD cutoff)
- Phosphate-buffered saline (PBS)

Procedure:

- Prepare Lipid-Ethanol Solution:
 - Dissolve FTT5 lipid, DOPE, cholesterol, and DMG-PEG2000 in ethanol.
 - The recommended molar ratio is 20:30:40:0.75 (FTT5:DOPE:Cholesterol:DMG-PEG2000).
- Prepare mRNA-Aqueous Solution:
 - Dissolve the desired mRNA in an aqueous buffer.
- Microfluidic Mixing:
 - Utilize a microfluidic device for rapid mixing of the lipid-ethanol and mRNA-aqueous solutions. This process facilitates the self-assembly of the LLNs.
- Incubation:
 - Incubate the resulting formulation at room temperature for 15 minutes.
- Purification:
 - For in vivo applications, purify the FTT5 LLNs via dialysis against sterile 1x PBS using a
 3.5 kD cutoff dialysis tube for 2 hours to remove ethanol and unencapsulated components.



II. Characterization of FTT5 LLNs

It is crucial to characterize the physicochemical properties of the formulated **FTT5 LLNs** before in vivo administration.

Methods:

- Size and Polydispersity Index (PDI) Measurement:
 - Use Dynamic Light Scattering (DLS) to determine the size distribution and PDI of the nanoparticles.
- Zeta Potential Measurement:
 - Employ a Zetasizer to measure the surface charge of the FTT5 LLNs.
- mRNA Encapsulation Efficiency:
 - Quantify the amount of encapsulated mRNA using a suitable assay (e.g., RiboGreen assay) after separating the free mRNA from the LLNs.
- · Morphology:
 - Visualize the morphology and size of the FTT5 LLNs using Cryo-Transmission Electron Microscopy (Cryo-TEM).

III. In Vivo Administration of FTT5 LLNs

This protocol outlines the intravenous administration of **FTT5 LLNs** to mice.

Materials:

- Formulated and characterized FTT5 LLNs
- Sterile PBS
- Appropriate animal model (e.g., hemophilia A mice)
- Syringes and needles for intravenous injection

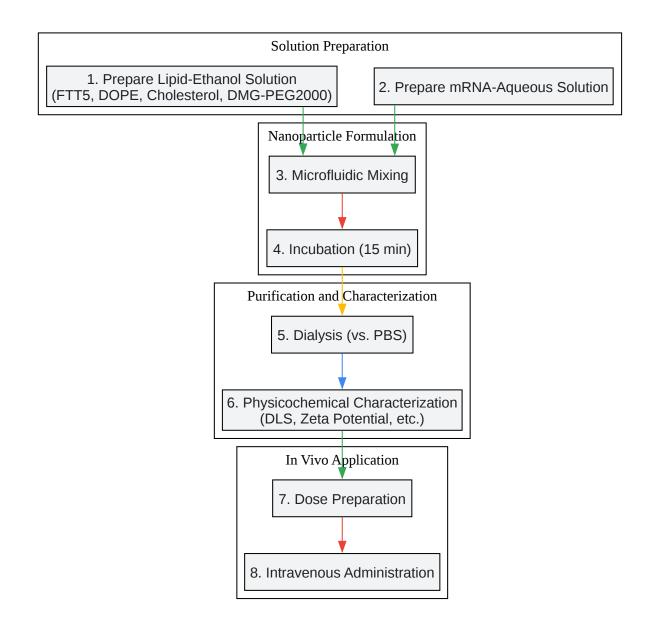


Procedure:

- Dose Preparation:
 - Dilute the purified FTT5 LLNs in sterile PBS to the desired mRNA concentration (e.g., 2 mg/kg).
- Administration:
 - Administer the prepared dose to the mice via intravenous injection.
- Monitoring and Analysis:
 - Monitor the animals for any adverse effects.
 - At predetermined time points (e.g., 6 and 12 hours post-injection), collect blood or tissue samples for analysis of protein expression (e.g., hFVIII protein levels via ELISA) or gene editing efficiency.

Diagrams

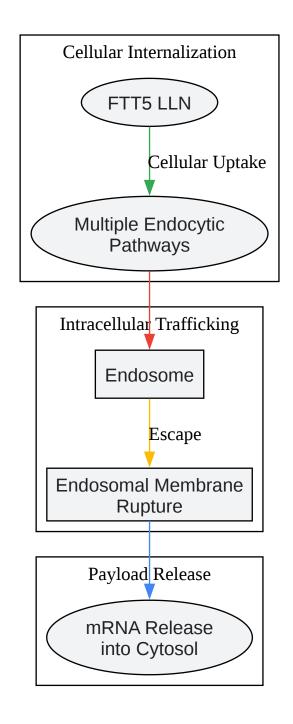




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Caption: Workflow for FTT5 LLN Preparation and In Vivo Administration.





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Caption: Cellular Uptake and Endosomal Escape of FTT5 LLNs.

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